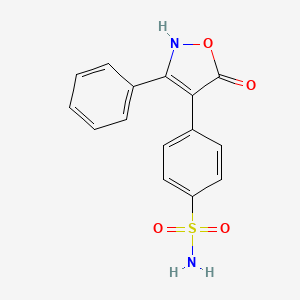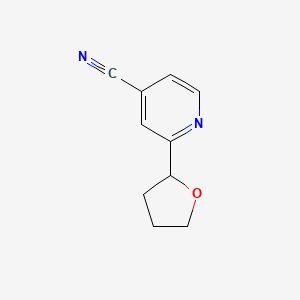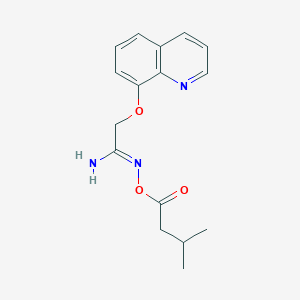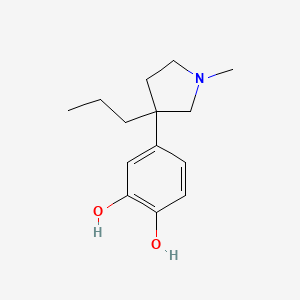
Isoquinoline, 1,2,3,4-tetrahydro-6 7-bis(phenylmethoxy)-1-((5-(phenylmethoxy)-3-indolyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Bis(benzyloxy)-1-((5-(benzyloxy)-1H-indol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(benzyloxy)-1-((5-(benzyloxy)-1H-indol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: The initial step involves the synthesis of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through benzylation reactions, where benzyl chloride reacts with the hydroxyl groups in the presence of a base such as sodium hydride.
Attachment of the Indole Moiety: The indole moiety is attached via a Friedel-Crafts alkylation reaction, where the indole reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Bis(benzyloxy)-1-((5-(benzyloxy)-1H-indol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, where nucleophiles such as halides or amines replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Quinones or oxidized derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Substituted tetrahydroisoquinoline derivatives with various functional groups.
Applications De Recherche Scientifique
6,7-Bis(benzyloxy)-1-((5-(benzyloxy)-1H-indol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6,7-Bis(benzyloxy)-1-((5-(benzyloxy)-1H-indol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dimethoxy-1-((5-methoxy-1H-indol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dihydroxy-1-((5-hydroxy-1H-indol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,7-Bis(benzyloxy)-1-((5-(benzyloxy)-1H-indol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of multiple benzyloxy groups and the indole moiety, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
70265-27-9 |
|---|---|
Formule moléculaire |
C39H36N2O3 |
Poids moléculaire |
580.7 g/mol |
Nom IUPAC |
6,7-bis(phenylmethoxy)-1-[(5-phenylmethoxy-1H-indol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C39H36N2O3/c1-4-10-28(11-5-1)25-42-33-16-17-36-34(22-33)32(24-41-36)20-37-35-23-39(44-27-30-14-8-3-9-15-30)38(21-31(35)18-19-40-37)43-26-29-12-6-2-7-13-29/h1-17,21-24,37,40-41H,18-20,25-27H2 |
Clé InChI |
QKKQWXVONFBBNO-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C2=CC(=C(C=C21)OCC3=CC=CC=C3)OCC4=CC=CC=C4)CC5=CNC6=C5C=C(C=C6)OCC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)

![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)

![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12888458.png)


![4-Cyanobenzo[d]oxazole-2-sulfonamide](/img/structure/B12888468.png)



